{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol
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Overview
Description
{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzene ring, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol typically involves multiple steps:
Etherification: The formation of an ether bond by reacting the brominated compound with 3,4-dichlorobenzyl alcohol.
Ethoxylation: The addition of an ethoxy group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new aromatic compounds with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology
Biochemical Studies: Used in studies to understand the interaction of aromatic compounds with biological systems.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol
- {3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol
Uniqueness
- Structural Differences : The presence of different substituents (e.g., ethoxy vs. methoxy) can significantly alter the compound’s reactivity and applications.
- Reactivity : The specific arrangement of bromine, chlorine, and ethoxy groups in {3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol makes it unique in its reactivity and potential applications.
Properties
IUPAC Name |
[3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrCl2O3/c1-2-21-15-7-11(8-20)5-12(17)16(15)22-9-10-3-4-13(18)14(19)6-10/h3-7,20H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSIPIDWPYJKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrCl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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